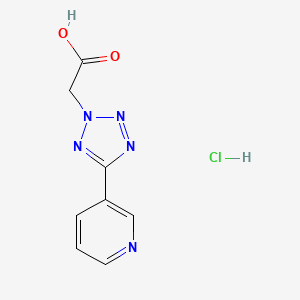
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride
Übersicht
Beschreibung
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H8ClN5O2 and its molecular weight is 241.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties, based on various research findings.
1. Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study highlighted that compounds with tetrazole moieties often demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Activity Type | Effective Against | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| (5-Nitrotetrazoles) | Antifungal | Candida albicans |
2. Anticancer Activity
The anticancer potential of tetrazole derivatives has gained attention in recent years. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa and HepG2 cells by disrupting tubulin polymerization, which is crucial for cell division .
Case Study:
In a study evaluating the cytotoxic effects of various tetrazole derivatives, the compound demonstrated an IC50 value in the low micromolar range against cancer cells, indicating potent anticancer activity .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| This compound | HeLa | 12.07 | Tubulin polymerization inhibition | |
| Other Tetrazole Derivatives | HepG2 | 10.5 | Apoptosis induction |
3. Anti-inflammatory Activity
Research indicates that compounds containing tetrazole rings can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. The compound has shown promise in reducing inflammation in animal models by modulating signaling pathways associated with inflammatory responses .
Eigenschaften
IUPAC Name |
2-(5-pyridin-3-yltetrazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2.ClH/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6;/h1-4H,5H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMTOXBBQNMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















